4-Amino-3-iodobenzoesäuremethylester

Übersicht

Beschreibung

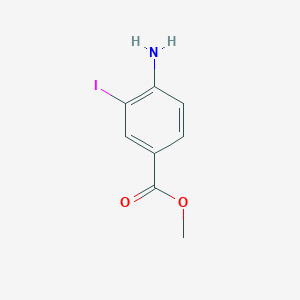

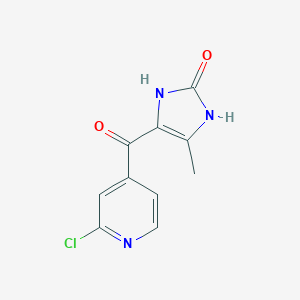

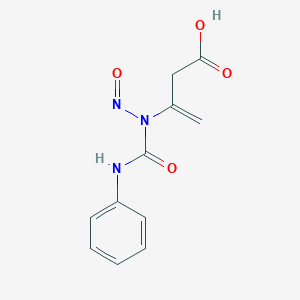

what is 'Methyl 4-amino-3-iodobenzoate'? Methyl 4-amino-3-iodobenzoate is an organic compound used in the synthesis of pharmaceuticals and other organic compounds. It is a white solid that is soluble in organic solvents. the use of 'Methyl 4-amino-3-iodobenzoate' Methyl 4-amino-3-iodobenzoate is used as a reagent in organic synthesis. It can be used to form aryl iodides, which can be used in a variety of reactions such as the preparation of aryl amines, aryl sulfonamides, and aryl halides. It can also be used to form aryl esters, which can be used in the preparation of aryl amides, aryl sulfonamides, and aryl halides. It can also be used to prepare aryl ethers, which can be used in the preparation of aryl amines, aryl sulfonamides, and aryl halides. the chemistry of 'Methyl 4-amino-3-iodobenzoate' Methyl 4-amino-3-iodobenzoate is an organic compound with the chemical formula C8H9INO2. It is an ester of 4-amino-3-iodobenzoic acid and methanol. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. The compound contains an amino group, an iodide group, and a benzene ring. The amino group is a nucleophile, meaning it can react with electrophiles such as acids and bases. The iodide group is an electron-withdrawing group, making the compound more acidic than other benzene derivatives. The benzene ring is aromatic, meaning it is very stable and does not easily undergo reactions. The compound can undergo substitution reactions with nucleophiles such as halogens or amines. It can also undergo nucleophilic aromatic substitution reactions, in which the nucleophile replaces a hydrogen atom on the benzene ring. The compound can also undergo oxidation reactions, in which the iodine atom is oxidized to form an iodate anion. Finally, the compound can undergo hydrolysis, in which the ester group is hydrolyzed to form the corresponding carboxylic acid and alcohol. the biochemical/physical effects of 'Methyl 4-amino-3-iodobenzoate' Methyl 4-amino-3-iodobenzoate is an iodinated aromatic compound with a variety of biochemical and physical effects. Biochemically, it acts as an intermediate in the synthesis of thyroid hormones, and it has been used in studies to investigate the effects of iodine on thyroid hormone synthesis. Physically, it has been used as a contrast agent in imaging studies, and it has been shown to have antimicrobial properties. It has also been used in studies to investigate the effects of iodine on the body's metabolism. the benefits of 'Methyl 4-amino-3-iodobenzoate' Methyl 4-amino-3-iodobenzoate has a variety of uses and benefits. It is used in the synthesis of pharmaceuticals, as a precursor for the manufacture of dyes and pigments, and as a reagent in organic synthesis. It can also be used as a catalyst in the synthesis of polymers, as a corrosion inhibitor, and as a flame retardant. Additionally, it is used in the synthesis of some anti-cancer drugs, and as a catalyst in the production of polyurethane foam. the related research of 'Methyl 4-amino-3-iodobenzoate' The research related to methyl 4-amino-3-iodobenzoate includes studies on its synthesis, structure, and reactivity. Synthesis studies have focused on the use of various synthetic methods to prepare methyl 4-amino-3-iodobenzoate. These methods include the use of aryl halides, alkenyl halides, and alkenyl sulfonates. Structural studies have focused on the determination of the stereochemistry of the molecule, as well as the analysis of its vibrational spectra. Reactivity studies have focused on the reactivity of methyl 4-amino-3-iodobenzoate towards various reagents, including nucleophiles, electrophiles, and Lewis acids. Additionally, research has been conducted into the use of methyl 4-amino-3-iodobenzoate as a catalyst in organic reactions.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“Methyl 4-amino-3-iodobenzoate” ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Es spielt eine entscheidende Rolle bei der Bildung verschiedener organischer Verbindungen und trägt zur Vielfalt und Komplexität der organischen Chemie bei.

Pharmazeutika

Diese Verbindung wird auch in der pharmazeutischen Industrie verwendet . Seine einzigartigen Eigenschaften machen es zu einer wertvollen Komponente bei der Entwicklung neuer Medikamente und Behandlungen. Die spezifischen Medikamente, die diese Verbindung verwenden, werden jedoch in den Suchergebnissen nicht erwähnt.

Pflanzenschutzmittel

Im Bereich der Pflanzenschutzmittel wird “Methyl 4-amino-3-iodobenzoate” als Zwischenprodukt verwendet . Pflanzenschutzmittel umfassen Pestizide, Herbizide und Düngemittel, die beim Pflanzenschutz und der Pflanzenverbesserung helfen. Die genaue Rolle dieser Verbindung in Pflanzenschutzmitteln wird in den Suchergebnissen nicht angegeben.

Farbstoffbereiche

“Methyl 4-amino-3-iodobenzoate” wird in Farbstoffbereichen verwendet . Es könnte an der Synthese von Farbstoffen oder Pigmenten beteiligt sein und zur Färbung von Textilien, Kunststoffen, Lebensmitteln und anderen Materialien beitragen.

Synthese von Carbazolderivaten

Diese Verbindung wird bei der Synthese von Methylcarbazol-3-carboxylat-Derivaten verwendet . Der Prozess beinhaltet die kupfervermittelte N-Arylierung von “Methyl 4-amino-3-iodobenzoate” mit Boronsäuren, gefolgt von einer Pd-katalysierten intramolekularen C–H-Arylierung .

Synthese natürlich vorkommender Carbazolalkaloide

“Methyl 4-amino-3-iodobenzoate” wird bei der Synthese natürlich vorkommender Carbazolalkaloide wie Clausin C verwendet . Diese Alkaloide haben verschiedene biologische Aktivitäten und kommen in vielen Heilpflanzen vor.

Safety and Hazards

Methyl 4-amino-3-iodobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

Methyl 4-amino-3-iodobenzoate primarily targets the respiratory system . The compound’s interaction with this system can lead to specific physiological responses, which are crucial in understanding its overall effect on the body.

Mode of Action

It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, a symmetrical Sonogashira coupling with trimethylsilylacetylene can occur, leading to the formation of various products . This suggests that Methyl 4-amino-3-iodobenzoate might interact with its targets in a similar manner, leading to changes in the physiological state of the system.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely a result of the compound’s interaction with its primary target, the respiratory system.

Action Environment

The action, efficacy, and stability of Methyl 4-amino-3-iodobenzoate can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place . This suggests that factors such as humidity, temperature, and ventilation can affect the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

methyl 4-amino-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLVFVTVXSKAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399364 | |

| Record name | Methyl 4-amino-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19718-49-1 | |

| Record name | Methyl 4-amino-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 4-amino-3-iodobenzoate in organic synthesis?

A: Methyl 4-amino-3-iodobenzoate serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing benzoannulated heterocycles. Its structure, containing both an iodine atom and an amine group, allows for diverse chemical modifications. [, ]

Q2: Can you provide an example of how Methyl 4-amino-3-iodobenzoate is utilized in the synthesis of natural products?

A: One study demonstrates the use of Methyl 4-amino-3-iodobenzoate in synthesizing various carbazole alkaloids. This involves a two-step process: a copper-catalyzed N-arylation with boronic acids, followed by a palladium-catalyzed intramolecular C–H arylation. This method enabled the successful synthesis of natural carbazole alkaloids like clausine C, clausine H, clausine L, clausenalene, glycozoline, glycozolidine, glycozolidal, and sansoakamine. []

Q3: How is ring-closing metathesis employed in conjunction with Methyl 4-amino-3-iodobenzoate?

A: Researchers have successfully utilized Methyl 4-amino-3-iodobenzoate as a starting material to synthesize nitrogen-containing benzoannulated eight- and nine-membered heterocycles. The key step in this synthesis involves ring-closing metathesis, highlighting the compound's versatility in constructing complex cyclic structures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)

![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)

![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)

![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)